![molecular formula C9H12N2O5S2 B5154603 N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine](/img/structure/B5154603.png)
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, commonly known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research. MTA is a potent inhibitor of the enzyme methylthioadenosine phosphorylase (MTAP), which plays a crucial role in the metabolism of polyamines and purines. Its unique chemical structure and mechanism of action make it an attractive target for various research applications.
作用機序
MTA exerts its biological effects through the inhibition of N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine, which is responsible for the breakdown of MTA into adenine and methylthioribose-1-phosphate (MTR-1-P). The accumulation of MTA leads to the inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases, resulting in the dysregulation of various cellular processes, including DNA methylation, histone modification, and polyamine metabolism. The dysregulation of these processes ultimately leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
MTA has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been shown to inhibit the growth of various pathogens, including bacteria and viruses.
実験室実験の利点と制限
MTA has several advantages for use in laboratory experiments, including its potent inhibitory activity against N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine and its ability to induce apoptosis in cancer cells. However, MTA also has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for the research of MTA. One area of interest is the development of MTA-based therapies for cancer, inflammation, and infectious diseases. Additionally, the investigation of the molecular mechanisms underlying the biological effects of MTA could provide valuable insights into the dysregulation of cellular processes in various diseases. Furthermore, the development of novel synthetic methods for MTA could lead to the production of more potent and effective analogs.
合成法
MTA can be synthesized through various methods, including the reaction of 5-(methylamino)-1,3-thiazole-4-carbonyl chloride with sodium sulfinate, followed by the reaction with glycine. Another method involves the reaction of 5-(methylamino)-1,3-thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction with sodium sulfinate and glycine.
科学的研究の応用
MTA has been extensively studied for its potential therapeutic applications in cancer, inflammation, and infectious diseases. Its ability to inhibit N-({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)-beta-alanine leads to the accumulation of methylthioadenosine (MTA), which has been shown to induce apoptosis in cancer cells. MTA has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, MTA has been investigated for its antimicrobial activity against various pathogens, including bacteria and viruses.
特性
IUPAC Name |
3-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S2/c1-10-9(14)7-4-6(5-17-7)18(15,16)11-3-2-8(12)13/h4-5,11H,2-3H2,1H3,(H,10,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBOTTMABQWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[5-(Methylcarbamoyl)thiophen-3-yl]sulfonylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
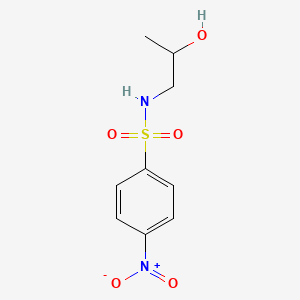
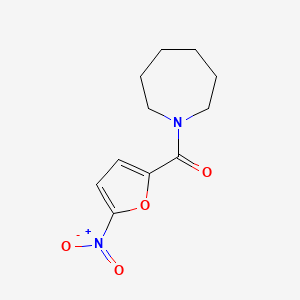
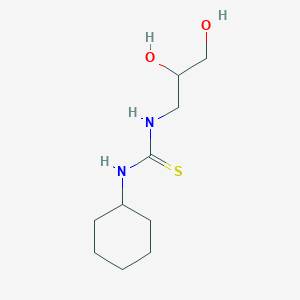

![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)
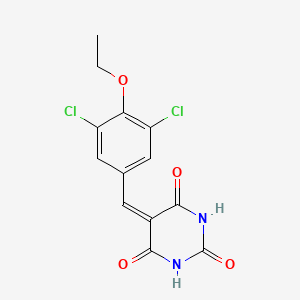
![(3aS*,5S*,9aS*)-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5154565.png)
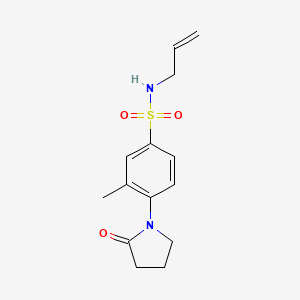
![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
![2-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5154593.png)

![2-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5154602.png)
![ethyl 4-{[({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5154613.png)